molecular formula C18H25N5O B12257771 N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B12257771
M. Wt: 327.4 g/mol
InChI Key: VGTYQEINHXCOAG-UHFFFAOYSA-N
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Description

N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a cyclopropyl group, and a pyrrolidin-3-amine moiety

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C18H25N5O/c1-2-13(1)16-11-17-18(19-6-8-23(17)21-16)20-14-3-7-22(12-14)15-4-9-24-10-5-15/h6,8,11,13-15H,1-5,7,9-10,12H2,(H,19,20)

InChI Key

VGTYQEINHXCOAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)NC4CCN(C4)C5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts.

    Attachment of the pyrrolidin-3-amine moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced using reagents like pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrazine core and the combination of cyclopropyl and pyrrolidin-3-amine groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

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